methyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate
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Overview
Description
Methyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate is a compound featuring a pyrido[2,3-d]pyrimidine core. Its intricate structure hints at possible multifaceted applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound's synthesis can involve a multi-step process:
Formation of the 5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine intermediate through a cyclization reaction.
The acylation reaction to introduce the acetamido group.
The esterification step to form the final methyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate compound.
Industrial Production Methods
Industrial synthesis may utilize automated continuous flow reactors for efficiency, ensuring precise control over temperature, solvent flow, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, affecting the pyrimidine ring.
Reduction: : Reduction may target the pyrido ring or the benzoate ester group.
Substitution: : Substitutions can occur at the acetamido or ethoxy groups.
Common Reagents and Conditions
Oxidation: : Utilizes reagents such as potassium permanganate in acidic conditions.
Reduction: : Involves hydrogen gas with palladium on carbon (Pd/C) catalyst under mild conditions.
Substitution: : Employs reagents like sodium hydroxide or strong acids to drive the reaction.
Major Products
Oxidized derivatives altering the compound’s ring systems.
Reduced forms with hydrogenated ring structures.
Substituted variants depending on the reactive site targeted.
Scientific Research Applications
This compound shows promise in various domains:
Chemistry: : It acts as a building block for more complex molecules.
Medicine: : Investigated for its potential therapeutic properties, possibly targeting specific pathways in diseases.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound’s effects are likely mediated through interactions with specific molecular targets:
Enzyme Inhibition: : Its structure suggests it can fit into active sites, blocking substrate access.
Pathway Modulation: : It may interfere with signal transduction pathways by binding to key regulatory proteins.
Comparison with Similar Compounds
Unique Features
Distinct pyrido[2,3-d]pyrimidine core differentiating it from simpler pyrimidine or pyridine compounds.
The specific arrangement of functional groups influencing its reactivity and interaction with biological targets.
List of Similar Compounds
Pyrido[2,3-d]pyrimidin-4(3H)-ones.
2,4-Dioxo-1,2-dihydropyrimidine derivatives.
Ethoxy-functionalized pyrimidines and pyridines.
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Biological Activity
Methyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate is a complex organic compound belonging to the class of pyridopyrimidine derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The following sections summarize its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N4O5, with a molecular weight of approximately 378.40 g/mol. The compound features a pyridopyrimidine core structure that is known for diverse biological activities.
Pharmacological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that pyridopyrimidine derivatives exhibit significant anticancer properties by inhibiting various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators such as p53 and cyclins . The specific activity of this compound in this regard remains to be fully elucidated.
2. Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Preliminary data suggest that it may inhibit key kinases involved in cancer progression and inflammation . The exact mechanism involves competitive inhibition at the active sites of these enzymes, which could lead to reduced cell proliferation and survival.
3. Antimicrobial Properties
Pyridopyrimidine derivatives have also shown promise as antimicrobial agents. In vitro studies indicate that they possess activity against various bacterial strains and fungi . The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds within the pyridopyrimidine class:
The mechanisms by which this compound exerts its biological effects are still under investigation but may include:
- Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest: Modulation of cyclins and cyclin-dependent kinases (CDKs).
- Enzyme Interaction: Competitive inhibition at active sites affecting metabolic pathways.
Properties
IUPAC Name |
methyl 4-[[2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6/c1-4-30-14-9-10-21-17-16(14)18(26)24(20(28)23(17)2)11-15(25)22-13-7-5-12(6-8-13)19(27)29-3/h5-10H,4,11H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEKEVMJVFXQCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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